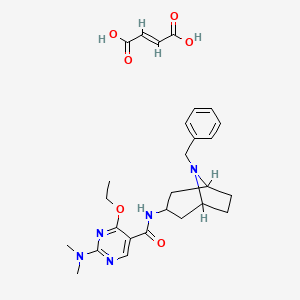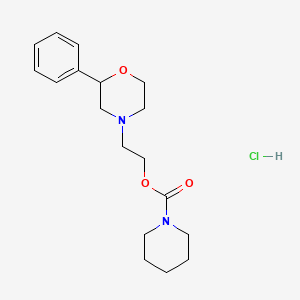
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a morpholine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the piperidine ring, followed by the introduction of the phenyl group and the morpholine moiety. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, it may modulate neurotransmitter release or inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-piperidinecarboxylic acid, 4-phenyl-, ethyl ester and 1-phenyl-4-piperidinecarboxylic acid share structural similarities.
Uniqueness: The presence of the morpholine moiety and the specific arrangement of functional groups make this compound unique, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
185759-13-1 |
|---|---|
Molekularformel |
C18H27ClN2O3 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2-(2-phenylmorpholin-4-yl)ethyl piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c21-18(20-9-5-2-6-10-20)23-14-12-19-11-13-22-17(15-19)16-7-3-1-4-8-16;/h1,3-4,7-8,17H,2,5-6,9-15H2;1H |
InChI-Schlüssel |
MFQGVEABHJECPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



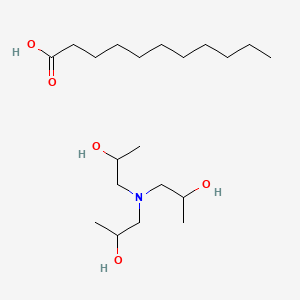
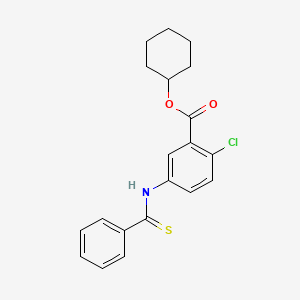
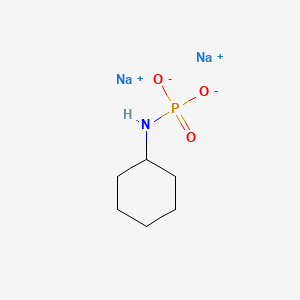



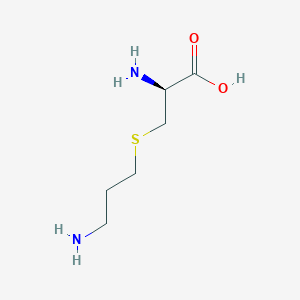
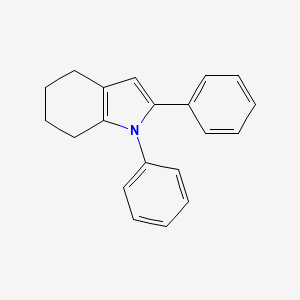
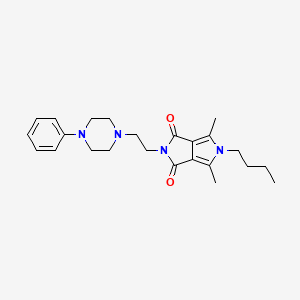
![(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide](/img/structure/B12690682.png)

